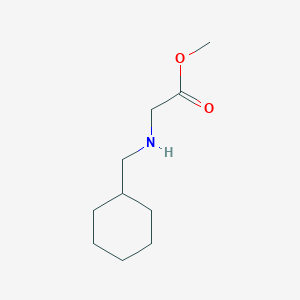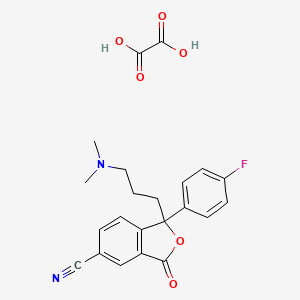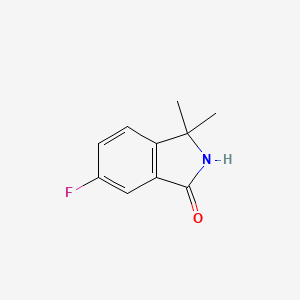
6-Fluoro-3,3-dimethylisoindolin-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Fluoro-3,3-dimethylisoindolin-1-one is C10H10FNO . The molecular weight is 179.19 g/mol . Another compound, N,N-diethyl-6-fluoro-1H-indole-3-ethanamine, has a molecular formula of C14H19FN2 and a formula weight of 234.3 .Physical and Chemical Properties Analysis
Reliable physical and chemical properties of compounds like this compound are scarce . Some of the available values are estimated using predictive mathematical techniques, which predict properties of compounds from knowledge of their chemical structure .Scientific Research Applications
Progesterone Receptor Modulators
A study conducted by Fensome et al. (2008) detailed the design, synthesis, and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators. These compounds, including derivatives of 6-Fluoro-3,3-dimethylisoindolin-1-one, have shown potential in female healthcare applications such as contraception, fibroids, endometriosis, and certain breast cancers. The study highlights the importance of the 3,3-dialkyl substituent size in controlling the functional response, with smaller groups like dimethyl affording potent progesterone receptor antagonists (Fensome et al., 2008).
Radiopharmaceuticals for PET Imaging
Wagner et al. (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-L-DOPA, a radiopharmaceutical widely used in neurologic and oncologic PET imaging. This study introduced a method based on direct nucleophilic 18F fluorination of a protected amino acid derivative, offering a more efficient and automated "one-pot" procedure compared to previous methods. The resulting compound demonstrated high specific activity and significant potential for clinical application (Wagner et al., 2009).
Fluorescence Probes for Biological Applications
Vázquez et al. (2005) synthesized a new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which exhibits valuable properties as a biological probe. This fluorophore, related in structure and function to this compound, demonstrates significant potential for monitoring protein-protein interactions, indicating its utility in biological research (Vázquez et al., 2005).
Drug Synthesis and Antioxidant Activity
Politanskaya et al. (2015) explored the synthesis, fluorescent properties, antioxidant activity, and cytotoxicity of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. This study demonstrates the role of fluorinated compounds in drug synthesis and their potential therapeutic applications, highlighting the versatility of fluorine in enhancing the medicinal properties of organic compounds (Politanskaya et al., 2015).
Safety and Hazards
Safety data sheets for related compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation and respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-fluoro-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJYBBIBKMDZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)C(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225416 | |
| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440519-93-6 | |
| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440519-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

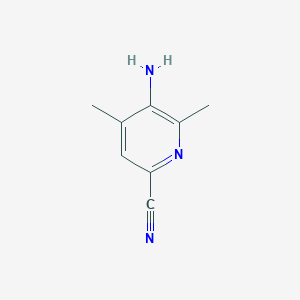

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)




![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)
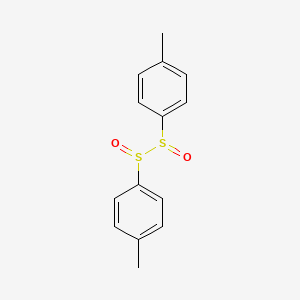
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)

